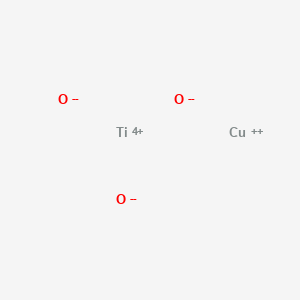

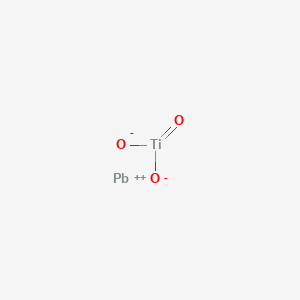

铜钛三氧化物

描述

Chemical Reactions Analysis

Interfacial reactions between titanium–copper melt and crucible oxides have been studied. Thermodynamic analysis results indicate that oxide refractories based on calcia, zirconia, and yttria, can be used for melting titanium–copper alloy . Copper-metal supported on titanium oxide nanotubes (TNT) electrocatalysts have been used for reducing CO2 .

科学研究应用

Photovoltaic Devices

Copper oxide-titanium dioxide (TiO2) p–n junctions are promising materials for photovoltaic devices . They may reduce production costs due to their low cost and inexpensive production methods compared with silicon solar cells .

Solar Cells

Copper titanium trioxide is used in the development of thin-film solar cells . The efficiency of these solar cells ranged from 0.0005% to 1.62% . The thickness of the TiO2 and cupric oxide layers ranged from 0.06 to 16 µm, and from 0.18 to 1.5 µm, respectively, depending on the fabrication method .

Heterojunction Systems

Copper titanium trioxide is used in the creation of “cascade heterojunction systems” in solar cells . These systems are made with copper oxides combined with TiO2–TiO2/Cu2O and TiO2/CuO heterojunctions .

Photocatalytic Efficiency

Copper titanium trioxide has been studied for its photocatalytic efficiency . However, it was found that using the oxidized form of copper on TiO2 actually decreased the photocatalytic efficiency .

Combination with Other Materials

Copper titanium trioxide can be combined with other materials for various applications . For example, copper oxide can be combined with ZnO, and CuO can be combined with ZnO or Si .

Improvement of Conversion Efficiency

Copper titanium trioxide is used to improve the conversion efficiency of heterojunction solar cells . This application is particularly important for the construction and further development of thin-film solar cells .

作用机制

Target of Action

Copper titanium trioxide, also known as copper;oxygen(2-);titanium(4+), is a compound that has been found to have several targets of action. One of its primary targets is in the field of photovoltaic devices, where it forms p–n junctions . These junctions are crucial for the conversion of light into electricity, making copper titanium trioxide a promising material for solar cells .

Mode of Action

The mode of action of copper titanium trioxide involves its interaction with light. When light strikes the compound, it excites electrons, creating electron-hole pairs. These pairs are crucial for the conversion of light into electricity in photovoltaic devices . Additionally, copper titanium trioxide nanoparticles have been found to exhibit antimicrobial properties, potentially through the generation of reactive oxygen species .

Biochemical Pathways

For instance, metallic nanoparticles like copper titanium trioxide can interact with microbial cells, leading to the development of resistance in both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

It is known that the size and structure of nanoparticles can influence their bioavailability and distribution within the body .

Result of Action

The result of copper titanium trioxide’s action can vary depending on its application. In photovoltaic devices, the compound’s interaction with light leads to the generation of electricity . In a biological context, copper titanium trioxide nanoparticles can exhibit antimicrobial properties, potentially leading to the death of microbial cells .

Action Environment

The action of copper titanium trioxide can be influenced by various environmental factors. For instance, in photovoltaic applications, the efficiency of light conversion can be affected by the intensity and wavelength of the incident light . In a biological context, the antimicrobial action of copper titanium trioxide nanoparticles can be influenced by factors such as pH and ion concentrations .

未来方向

属性

IUPAC Name |

copper;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVKEARWFTMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923264 | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper titanium trioxide | |

CAS RN |

12019-08-8 | |

| Record name | Copper titanium oxide (CuTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)

![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)